molecular formula C8H12N2O2S B2772572 (4-amino-3-methylphenyl)methanesulfonamide CAS No. 915192-30-2

(4-amino-3-methylphenyl)methanesulfonamide

Cat. No.: B2772572
CAS No.: 915192-30-2
M. Wt: 200.26
InChI Key: JXNIBNPMYUTFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-amino-3-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of aromatic amines It features a methyl group and a sulfamoylmethyl group attached to the benzene ring, making it a derivative of aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-3-methylphenyl)methanesulfonamide can be achieved through several methods. One common approach involves the nitration of toluene to form nitrotoluene, followed by reduction to produce toluidine. The toluidine is then subjected to sulfonation to introduce the sulfamoylmethyl group. This process typically requires specific reaction conditions, such as controlled temperature and the use of catalysts .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for efficiency and yield, utilizing advanced equipment and techniques to ensure the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

(4-amino-3-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to various substituted aromatic compounds .

Scientific Research Applications

(4-amino-3-methylphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-amino-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Methylaniline: Similar in structure but lacks the sulfamoylmethyl group.

    2-Methyl-4-nitroaniline: Contains a nitro group instead of a sulfamoylmethyl group.

    4-Sulfamoylaniline: Similar but without the methyl group.

Uniqueness

These functional groups can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

(4-amino-3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5,9H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNIBNPMYUTFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CS(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The sulfonamide 14 (31.7 g, 138 mmol) was dissolved into boiling EtOH (600 ml) containing some AcOH (80 ml). To this solution was added 10% Pd/C (1.4 g) and this mixture was stirred under hydrogen (40 psi) for 3 h. THF (50 ml) was then added and this mixture heated to dissolve the precipitated product. This solution was filtered through celite and concentrated. The resulting solid was triturated with ether:hexane 1:1 (200 ml) to yield 27.28 g (99%) of pure 15.
Name
sulfonamide
Quantity
31.7 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.4 g
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.